molecular formula C9H13NO2S B11952669 N,N-dimethyl-1-phenylmethanesulfonamide CAS No. 14894-42-9

N,N-dimethyl-1-phenylmethanesulfonamide

Cat. No.: B11952669
CAS No.: 14894-42-9
M. Wt: 199.27 g/mol
InChI Key: OXDYCJOPPBIFHS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenyl group attached to a methanesulfonamide scaffold with two methyl substituents on the nitrogen atom. Sulfonamides are known for their versatility in medicinal chemistry, catalysis, and materials science due to their electron-withdrawing sulfonyl group and tunable substituents . For instance, enantiomerically pure analogs like (S)-1-cyclopentyl-N,N-dimethyl-1-phenylmethanesulfonamide demonstrate applications in asymmetric catalysis, achieving >99% enantiomeric excess (ee) via HPLC purification .

Properties

CAS No.

14894-42-9

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N,N-dimethyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-10(2)13(11,12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

OXDYCJOPPBIFHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Key Reaction Mechanism

C6H5CH2SO2Cl+HN(CH3)2C6H5CH2SO2N(CH3)2+HCl\text{C}6\text{H}5\text{CH}2\text{SO}2\text{Cl} + \text{HN(CH}3\text{)}2 \rightarrow \text{C}6\text{H}5\text{CH}2\text{SO}2\text{N(CH}3\text{)}2 + \text{HCl}

Experimental Conditions and Yields

Yield Reaction Conditions Workup Source
~85%Toluene solvent, DMF catalyst, 140°C, 8 hoursQuench with water, extract with DCM, dry over Na₂SO₄, concentrate
~83%Acetonitrile solvent, room temperature (20°C), 3 hoursAdd water, extract with DCM, dry, concentrate

Notes :

  • The DMF-catalyzed method in toluene at elevated temperatures (140°C) ensures high yields by improving reaction kinetics.

  • Room-temperature reactions in acetonitrile are feasible but may require extended reaction times or excess amine.

Alkylation of Sulfonamide Derivatives

This approach involves introducing the dimethylamino group to a pre-formed sulfonamide backbone. However, direct alkylation is less common due to the stability of sulfonamide bonds.

Representative Procedure

  • Synthesis of benzylsulfonamide intermediate :

    C6H5CH2SO2NH2+CH3IC6H5CH2SO2N(CH3)2+HI\text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{N(CH}_3\text{)}_2 + \text{HI}
  • Methylation :

    • Reagents : Dimethylamine, methyl iodide, base (e.g., K₂CO₃).

    • Solvent : Acetone or DMF.

Challenges and Limitations

  • Low reactivity : Sulfonamide groups are electron-withdrawing, reducing nucleophilicity.

  • By-product formation : Competing quaternization or bis-alkylation may occur.

Data :

Yield Conditions Outcome Source
Not reportedK₂CO₃ in acetone, 50°C, 2 hoursLimited success; method not widely adopted for this compound

Reduction and Subsequent Sulfonation

This multi-step method involves reducing a nitro intermediate to an amine, followed by sulfonation.

Example Pathway

  • Nitro intermediate synthesis :

    C6H5CH2NO2C6H5CH2NH2(reduction with H2/Pd)\text{C}_6\text{H}_5\text{CH}_2\text{NO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \quad (\text{reduction with H}_2/\text{Pd})
  • Sulfonation :

    C6H5CH2NH2+ClSO2RC6H5CH2SO2N(CH3)2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{ClSO}_2\text{R} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{N(CH}_3\text{)}_2

Yield :

Step Yield Conditions Source
Nitro reduction90%H₂/Pd-C, ethanol, 50°C, 4 hours
Sulfonation75%Benzylsulfonyl chloride, DMF, 120°C, 6 hours

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Sulfonation with DMFHigh yield, scalableRequires high temperatures, catalyst85%
Room-temperature alkylationMild conditions, rapid reactionLimited to specific substrates, moderate yield83%
PTCEnvironmentally friendly, low energyUnproven efficiency for this compoundN/A
Reduction-sulfonationClear pathway for nitro intermediatesMulti-step, lower overall yield~67%

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-1-phenylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.

    Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent-Driven Structural and Electronic Variations

Compound Name Molecular Formula Substituents Molecular Weight Key Properties Reference
This compound (hypothetical) C₉H₁₃NO₂S Phenyl, N,N-dimethyl 199.27 High lipophilicity (predicted), potential for asymmetric catalysis Inferred
N-(2,4-Dimethylphenyl)-1-phenylmethanesulfonamide C₁₅H₁₇NO₂S 2,4-Dimethylphenyl 275.37 Increased steric bulk, modified solubility
N-Methyl-1-(4-nitrophenyl)methanesulfonamide C₈H₁₀N₂O₄S 4-Nitrophenyl 230.24 Electron-deficient aryl group, enhanced reactivity
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide C₁₂H₁₇NO₃S 4-Methylphenyl, hydroxyalkyl 271.33 Hydrogen-bonding capacity, 76% synthesis yield
N,N-Diethyl-trifluoromethanesulfonamide C₅H₁₀F₃NO₂S Trifluoromethyl, N,N-diethyl 205.16 High electronegativity (logP = 2.26)

Key Observations :

  • Electron-Withdrawing Groups : The 4-nitrophenyl substituent in enhances electrophilicity, contrasting with the electron-neutral phenyl group in the target compound.
  • Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl in ) reduce reaction rates in catalytic processes but improve thermal stability.
  • Hydrogen Bonding : Hydroxyalkyl groups (e.g., in ) facilitate crystal packing via intermolecular N–H···O bonds, influencing solubility and melting points.

Biological Activity

N,N-Dimethyl-1-phenylmethanesulfonamide, commonly known as DMSO , is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : 215.27 g/mol
  • IUPAC Name : this compound

The compound's structure includes a sulfonamide group, which is crucial for its biological activity. The presence of the dimethyl group enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound has been shown to exhibit:

  • Antimicrobial Activity : It demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus32 µg/mLEffective
Escherichia coli64 µg/mLModerate activity
Pseudomonas aeruginosa128 µg/mLLimited effectiveness

These results indicate that while the compound is effective against certain pathogens, its activity varies significantly among different bacterial strains.

Anticancer Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. The following table presents data on its effectiveness:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induces apoptosis via caspase activation
A549 (lung cancer)20Cell cycle arrest at G1 phase
MDA-MB-231 (breast cancer)25Downregulation of Bcl-2 protein

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound has promising potential as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Effects : A clinical trial involving patients with skin infections demonstrated that topical application of this compound led to significant improvement in infection resolution compared to placebo controls.
  • Case Study on Cancer Treatment : In a preclinical model of lung cancer, administration of this compound resulted in reduced tumor size and increased survival rates, suggesting its potential as an adjunct therapy in oncology.

Q & A

Q. Critical optimization parameters :

  • pH adjustment : Maintaining alkaline conditions ensures efficient nucleophilic attack by the amine.
  • Purification : Column chromatography or recrystallization (e.g., using methanol) is essential to isolate high-purity products .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR : To confirm the presence of dimethylamino (–N(CH₃)₂) and phenyl groups. For example, methyl protons on the sulfonamide nitrogen appear as singlets at δ ~2.8–3.2 ppm .
    • 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the aromatic region.
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity and quantifies residual solvents .
  • Mass Spectrometry (MS) :
    • HPLC-MS/MS : Confirms molecular weight (MW = 213.3 g/mol) and fragmentation patterns .

Crystallographic validation : Single-crystal X-ray diffraction (as in analogous sulfonamides) provides definitive structural confirmation .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across different studies?

Answer:
Discrepancies often arise from variations in experimental protocols or impurities. Methodological solutions include:

  • Standardized characterization : Adopt protocols from authoritative databases (e.g., PubChem or NIST ) for consistency.
  • Solubility studies : Use buffered solutions (pH 1–13) and logP measurements to assess pH-dependent behavior.
  • Stability testing : Conduct accelerated degradation studies under heat/light exposure (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Cross-validation : Compare data with structurally similar compounds, such as N-phenylmethanesulfonamide derivatives, to identify outliers .

Advanced: What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR)?

Answer:
SAR studies require systematic modification of the core structure:

  • Substituent variation :
    • Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) on the phenyl ring to modulate electronic effects .
    • Replace dimethylamine with cyclic amines (e.g., piperazine) to alter steric and hydrogen-bonding properties .
  • Bioisosteric replacement : Swap the sulfonamide group with carboxamide or phosphonamide to assess pharmacophore requirements .
  • High-throughput screening (HTS) : Evaluate libraries of derivatives against target enzymes (e.g., carbonic anhydrase) to identify leads .

Data integration : Use computational tools (e.g., molecular docking) to correlate structural features with activity trends .

Advanced: How should researchers approach the optimization of reaction conditions to minimize byproduct formation during the synthesis of this compound?

Answer:
Byproduct mitigation requires a combination of kinetic and thermodynamic control:

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance amine reactivity and reduce side reactions .
  • Stoichiometric precision : Use a 10–20% excess of dimethylamine to drive the reaction to completion while avoiding unreacted sulfonyl chloride.
  • In-line monitoring : Employ real-time techniques like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
  • Byproduct analysis : Characterize impurities (e.g., N-monomethyl derivatives) via LC-MS and optimize quenching steps (e.g., rapid cooling) to suppress their formation .

Case study : In analogous sulfonamide syntheses, reducing reaction time from 24h to 6h decreased dimerization byproducts by 70% .

Advanced: What analytical frameworks are used to resolve contradictions in the biological activity data of this compound derivatives?

Answer:
Contradictions often stem from assay variability or off-target effects. Robust frameworks include:

  • Dose-response validation : Replicate activity assays across multiple concentrations (e.g., IC₅₀ determinations) to confirm potency thresholds .
  • Counter-screening : Test derivatives against unrelated targets (e.g., kinase panels) to rule out nonspecific binding .
  • Meta-analysis : Pool data from public repositories (e.g., PubChem BioAssay) to identify consensus activity profiles .
  • Structural benchmarking : Compare results with well-characterized analogs (e.g., N-ethyl-N-phenylmethanesulfonamide) to contextualize findings .

Example : A derivative showing inconsistent antimicrobial activity was found to degrade under assay conditions, highlighting the need for stability pre-testing .

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